1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds, such as 3-(pyridin-4-yl)-1,2,4-triazines, have shown activity against thevaccinia virus . They have also been reported to have various types of biological activity, including antifungal , sedative-hypnotic , anti-inflammatory , and anti-proliferative effects .
Mode of Action
Similar compounds have shown promising characteristics, particularly in comparison to the antiviral drug cidofovir .
Biochemical Pathways
Related compounds have shown to inhibit thevaccinia virus , suggesting that they may interfere with the viral replication pathways.
Result of Action
Similar compounds have shown promising characteristics, particularly in comparison to the antiviral drug cidofovir . This suggests that these compounds may have a significant antiviral effect.
Preparation Methods
The synthesis of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole ring can be functionalized with different substituents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts .
Comparison with Similar Compounds
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)-1H-1,2,4-triazole: Lacks the amine group, which may affect its biological activity and solubility.
1-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine: Differently substituted triazole ring, leading to variations in reactivity and biological properties.
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl-methanol: Contains a hydroxyl group, which can influence its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-pyridin-4-yl-1,2,4-triazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.2ClH/c8-7-10-5-11-12(7)6-1-3-9-4-2-6;;/h1-5H,(H2,8,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKSFPXEAGUDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=NC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.